![molecular formula C10H8N2O B1655642 4-Quinolinecarbaldehyde oxime CAS No. 39977-74-7](/img/structure/B1655642.png)
4-Quinolinecarbaldehyde oxime
Overview
Description
4-Quinolinecarbaldehyde oxime is a derivative of 4-Quinolinecarboxaldehyde, which has a molecular formula of C10H7NO and a molecular weight of 157.1687 . Oximes are a class of imines with the general formula R1R2C=N-OH . They have been studied for decades due to their significant roles as acetylcholinesterase reactivators .
Synthesis Analysis
The classical method for the synthesis of quinoline oximes involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride . The oxime–quinoline R22(8)-type heterosynthons in self-assemblies of quinoline-4-carbaldoxime change to form R22(14)-type oxime–oxime homosynthons and quinoline–carboxylic acid heterosynthons in cocrystals upon interactions with dicarboxylic acids such as adipic, succinic, and fumaric acids .Molecular Structure Analysis
The structure of oxime is a two-sided chain with a central atom consisting of carbon . A systematic analysis of intermolecular homomeric oxime–oxime interactions has identified hydrogen-bond patterns for four major categories of oximes .Chemical Reactions Analysis
Oximes have characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . An example of regioselective radical cyclization involving an oxime ether has been shown .Physical And Chemical Properties Analysis
Oximes have about three characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . They are present in the form of colorless crystals and are said to be less soluble in water .Scientific Research Applications
Non-Covalent Synthesis
4-Quinolinecarbaldehyde oxime demonstrates significant potential in non-covalent synthesis applications. A study by Tarai & Baruah (2016) explores its role in forming heterosynthons in self-assemblies with dicarboxylic acids, suggesting its utility in predesigned non-covalent synthesis processes (Tarai & Baruah, 2016).
Photoredox Catalyzed Synthesis
Xiao-De An & Shouyun Yu (2015) described a one-pot synthesis method for phenanthridines and quinolines using O-(4-Cyanobenzoyl)hydroxylamine, where O-acyl oximes were subjected to visible light photoredox catalysis. This method indicates the utility of 4-Quinolinecarbaldehyde oxime derivatives in photoredox catalyzed synthesis (Xiao-De An & Shouyun Yu, 2015).
Coordination Polymers
Chen et al. (2002) investigated the formation of a one-dimensional linear chain metal–organic coordination polymer using 4-Quinolinecarbaldehyde, suggesting its application in creating novel coordination polymers (Chen et al., 2002).
Antioxidant Activities
A study by Zhang et al. (2013) on Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde demonstrated notable antioxidant activities, proposing its relevance in the development of new antioxidants (Zhang et al., 2013).
DNA Interaction and Cytotoxicity Studies
Saswati et al. (2015) researched Cu(I/II) complexes of thiosemicarbazone derivatives of quinoline-2-carbaldehyde, focusing on their interactions with DNA and cytotoxicity, indicating potential applications in biochemical studies (Saswati et al., 2015).
Metal-Free Chemoselective Oxidation
Jincheng Xu et al. (2021) presented a method for chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents, showcasing another application of 4-Quinolinecarbaldehyde oxime in metal-free oxidation processes (Jincheng Xu et al., 2021).
Synthesis of N-Heterocycles
The use of O-Phenyl oximes in synthesizing various N-heterocycles was explored by Portela-Cubillo et al. (2008), highlighting the versatility of 4-Quinolinecarbaldehyde oxime derivatives in N-heterocyclic synthesis (Portela-Cubillo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that oximes have potential for further development in various therapeutic areas.
properties
IUPAC Name |
(NZ)-N-(quinolin-4-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUTEKNDPODSS-GHXNOFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinecarbaldehyde oxime | |
CAS RN |
39977-74-7 | |
Record name | MLS003107193 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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